molecular formula C16H18FN3O3S B2831558 3-(4-fluorobenzenesulfonyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide CAS No. 1210485-65-6

3-(4-fluorobenzenesulfonyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide

Cat. No.: B2831558
CAS No.: 1210485-65-6
M. Wt: 351.4
InChI Key: AODDWSWIISTJHL-UHFFFAOYSA-N
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Description

3-(4-fluorobenzenesulfonyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide is a useful research compound. Its molecular formula is C16H18FN3O3S and its molecular weight is 351.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Corroboration

Pyrazoles, including derivatives similar to the mentioned compound, are synthesized for their potential in novel drug discovery due to their significant biological properties. These compounds undergo various chemical reactions to yield novel pyrazole carbaldehyde derivatives, which are then evaluated for antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies are carried out to examine interactions with enzymes responsible for diseases like inflammation and breast cancer, showcasing their potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Heterocyclic Sulfonamides and Sulfonyl Fluorides

The development of heterocyclic sulfonamides and sulfonyl fluorides involves efficient and selective synthesis methods. These compounds, including pyrazole-4-sulfonamides, demonstrate the utility of sulfur-functionalized derivatives in medicinal chemistry. The reactivity of these compounds provides rapid access to a range of heterocyclic sulfonyl fluorides, which can serve as key intermediates in drug development (Tucker, Chenard, & Young, 2015).

Antiproliferative Activities

Pyrazole-sulfonamide derivatives are designed and synthesized for their in vitro antiproliferative activities against cancer cell lines. These compounds show cell-selective effects, especially against brain tumor cells, with some exhibiting broad-spectrum antitumor activity comparable to common anticancer drugs. This highlights their potential for development into novel anticancer therapies (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Antimicrobial and Anticancer Evaluations

New heterocyclic compounds incorporating sulfamoyl moiety have been synthesized for their antimicrobial properties. These compounds target various microbial strains, showing promising results as potential antimicrobial agents. Additionally, their evaluation for anticancer activities further broadens the scope of their scientific applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Mechanism of Action

Target of Action

The primary target of this compound is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a type of nuclear receptor protein that plays a crucial role in regulating adipogenesis and glucose metabolism .

Mode of Action

Typically, ligands like this compound bind to the ligand-binding domain of PPARγ, leading to conformational changes that allow the receptor to interact with specific DNA sequences known as PPAR response elements. This interaction influences the transcription of target genes, resulting in changes in cell function .

Biochemical Pathways

The activation of PPARγ can influence several biochemical pathways. It plays a key role in adipogenesis, the process of fat cell differentiation and proliferation. It also influences glucose metabolism, contributing to the maintenance of blood glucose levels

Result of Action

The activation of PPARγ by this compound could potentially lead to increased adipogenesis and improved glucose metabolism . .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c1-20-16(13-3-2-4-14(13)19-20)18-15(21)9-10-24(22,23)12-7-5-11(17)6-8-12/h5-8H,2-4,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODDWSWIISTJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.